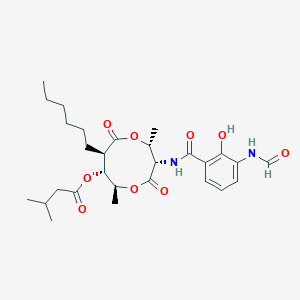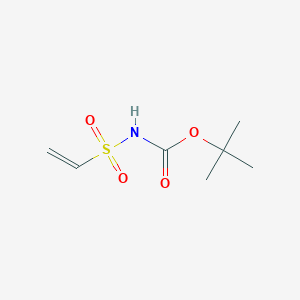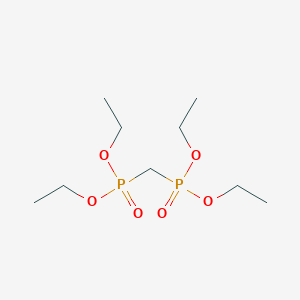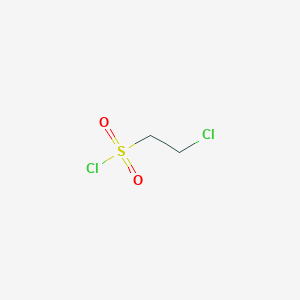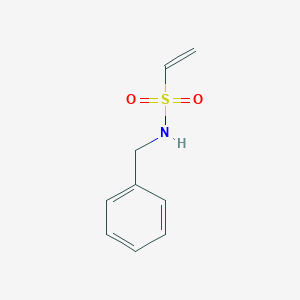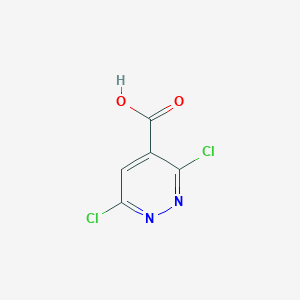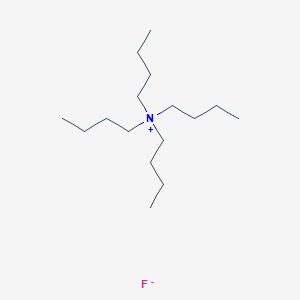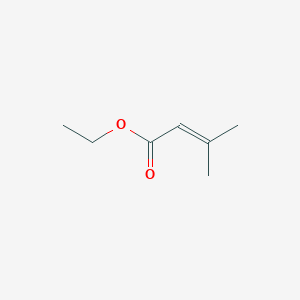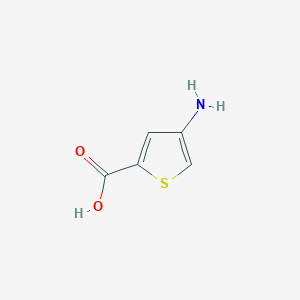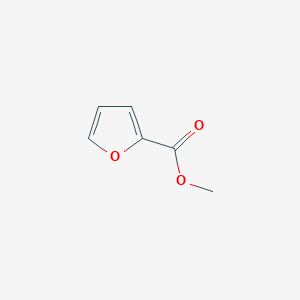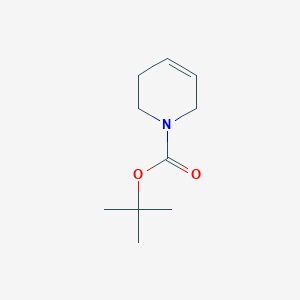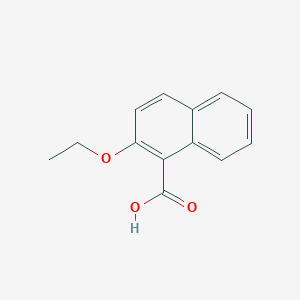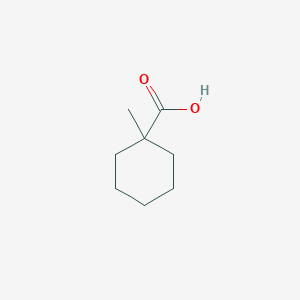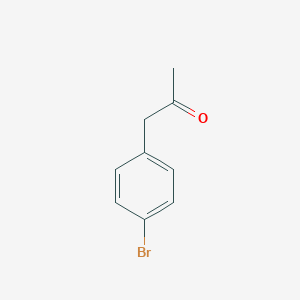
4-Bromophenylacetone
概要
説明
Synthesis Analysis
The synthesis of derivatives similar to 4-Bromophenylacetone, such as (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one, has been explored. These compounds have been synthesized as natural bromophenols and shown to be effective inhibitors of certain enzymes, demonstrating the synthetic utility of bromophenyl compounds (Çetin Bayrak et al., 2017). Another synthesis approach involves transforming 4-bromophenylacetic acid chloride into 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, showcasing methods to elaborate the 4-bromophenylacetone framework (M. S. Løiten et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds derived from or related to 4-Bromophenylacetone has been detailed through crystallographic studies. For example, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane provides insights into its molecular configuration, aiding in understanding the structural aspects of bromophenylacetone derivatives (M. S. Løiten et al., 1999).
Chemical Reactions and Properties
4-Bromophenylacetone and its derivatives undergo various chemical reactions, leading to a wide range of products with diverse biological activities. The first synthesis of certain bromophenol derivatives demonstrates their potential as enzyme inhibitors, indicating the chemical reactivity and functional utility of the bromophenylacetone framework (Çetin Bayrak et al., 2017).
Physical Properties Analysis
While specific studies on the physical properties of 4-Bromophenylacetone itself were not found, the investigation of related compounds can provide insight. The physical properties such as solubility, melting point, and boiling point can be inferred from related bromophenyl compounds, which are crucial for their application in synthesis and material science.
Chemical Properties Analysis
The chemical properties of 4-Bromophenylacetone derivatives, such as reactivity with nucleophiles, electrophiles, and their behavior under various chemical conditions, are significant. The synthesis and reactivity studies provide a foundation for understanding the chemical behavior of bromophenylacetone derivatives and their utility in producing biologically active molecules (Çetin Bayrak et al., 2017).
科学的研究の応用
Application 1: Preparation of Biphenyl-4-yl-acetone
- Summary of the Application : 4-Bromophenylacetone is used in organic chemistry to prepare biphenyl-4-yl-acetone . This compound can be used in further reactions to synthesize a variety of organic compounds.
- Methods of Application or Experimental Procedures : The preparation of biphenyl-4-yl-acetone from 4-Bromophenylacetone involves a reaction with phenylboronic acid. This reaction uses cesium fluoride as a reagent and a palladium phosphine complex as a catalyst . The exact conditions and parameters of this reaction, such as temperature, pressure, and reaction time, would depend on the specific experimental setup.
- Results or Outcomes : The outcome of this reaction is the formation of biphenyl-4-yl-acetone . The yield and purity of the product would depend on the specific conditions of the reaction.
Application 2: Catalyst in Organic Synthesis
- Summary of the Application : 4-Bromophenylacetone can be used as a catalyst in organic synthesis . It can facilitate specific chemical transformations, improving the efficiency and selectivity of reactions .
- Methods of Application or Experimental Procedures : The exact methods of application would depend on the specific reaction being catalyzed. Typically, the catalyst would be added to the reaction mixture to facilitate the desired transformation .
- Results or Outcomes : The use of 4-Bromophenylacetone as a catalyst can lead to more efficient and selective reactions in organic synthesis .
Application 3: Research Chemical Reagent
- Summary of the Application : 4-Bromophenylacetone can be used as a research chemical reagent . Researchers can use it to explore new chemical reactions, study reaction mechanisms, and develop new synthetic methods .
- Methods of Application or Experimental Procedures : The methods of application would vary depending on the specific research context. In general, the compound would be used in controlled laboratory conditions to carry out various chemical experiments .
- Results or Outcomes : The outcomes would depend on the specific research objectives. The use of 4-Bromophenylacetone as a research reagent can contribute to the advancement of chemical knowledge and the development of new synthetic methods .
Safety And Hazards
When handling 4-Bromophenylacetone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes4. Use of personal protective equipment and ensuring adequate ventilation is recommended4. In case of accidental ingestion or inhalation, medical attention should be sought immediately56.
将来の方向性
The future directions of 4-Bromophenylacetone are not explicitly mentioned in the available resources. However, given its use in the preparation of other compounds, it may continue to be of interest in various chemical reactions and syntheses.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or literature.
特性
IUPAC Name |
1-(4-bromophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMMTXJMIJRUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352996 | |
| Record name | 4-BROMOPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenylacetone | |
CAS RN |
6186-22-7 | |
| Record name | 4-BROMOPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

